1-(1-(benzylsulfonyl)pyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole
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Description
1-(1-(benzylsulfonyl)pyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C15H20N4O3S and its molecular weight is 336.41. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,3-triazoles, including those related to the specified compound, have shown potent anticancer effects. These compounds are synthesized and evaluated for their ability to inhibit certain cancer cell lines, suggesting their potential as anticancer agents. For example, a study demonstrated that specific 1,2,3-triazole derivatives exhibit remarkable anticancer effects and low toxicity, making them candidates for further anticancer drug development (Wang et al., 2015).
Inhibitory Effects on Enzymes
Compounds related to the specified triazole have been evaluated for their inhibitory effects on various enzymes. For instance, isatin 1,2,3-triazoles were prepared and evaluated as potent inhibitors against caspase-3, revealing competitive inhibitory mechanisms against the enzyme, which is significant in the study of apoptosis and other biological processes (Jiang & Hansen, 2011).
Antimicrobial and Surface Activity
Studies have also explored the antimicrobial properties and surface activity of 1,2,4-triazole derivatives. These compounds have shown effectiveness against various microbial strains and possess surface-active properties, indicating their potential in creating antimicrobial surfaces or materials (El-Sayed, 2006).
Synthesis of Heterocyclic Compounds
The versatility of 1,2,3-triazoles in organic synthesis is notable, with research demonstrating their use in the synthesis of pyrroles and other heterocyclic compounds. This highlights the compound's role in facilitating the synthesis of biologically and pharmacologically relevant structures (Kim et al., 2014).
Corrosion Inhibition
Furthermore, 1,2,3-triazole derivatives have been studied for their application as corrosion inhibitors for mild steel in acidic mediums. This research suggests potential industrial applications in protecting metals from corrosion, demonstrating the chemical's versatility beyond biological applications (Ma et al., 2017).
Properties
IUPAC Name |
1-(1-benzylsulfonylpyrrolidin-3-yl)-4-(methoxymethyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-22-11-14-9-19(17-16-14)15-7-8-18(10-15)23(20,21)12-13-5-3-2-4-6-13/h2-6,9,15H,7-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFJQXFOMDELOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.